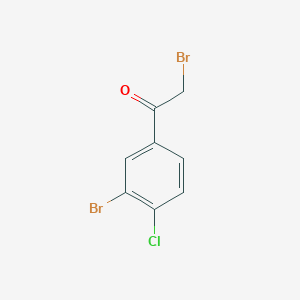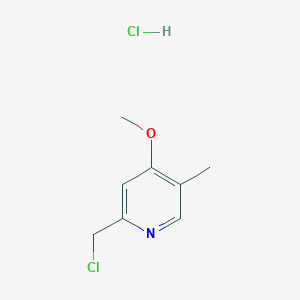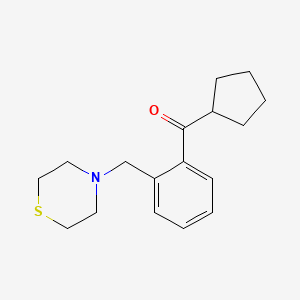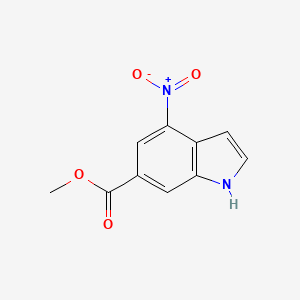
2-Chloro-3-(difluoromethyl)pyridine
説明
“2-Chloro-3-(difluoromethyl)pyridine” is a chemical compound with the molecular formula C6H4ClF2N . It’s a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “2-Chloro-3-(difluoromethyl)pyridine”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(difluoromethyl)pyridine” consists of a pyridine ring with a chlorine atom and a difluoromethyl group attached to it . The presence of these groups can significantly influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives, including “2-Chloro-3-(difluoromethyl)pyridine”, are known for their unique physicochemical properties, which are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety . They are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-3-(difluoromethyl)pyridine” are influenced by its molecular structure. It has a density of 1.388 g/mL at 25 °C and a refractive index of n20/D 1.491 .
科学的研究の応用
Coordination Chemistry and Ligand Application
2-Chloro-3-(difluoromethyl)pyridine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been explored for their utility as ligands in coordination chemistry. These compounds have facilitated the synthesis of luminescent lanthanide compounds useful for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions, highlighting their versatility compared to traditional terpyridines (Halcrow, 2005).
Synthesis of Pesticides
Derivatives of 2-Chloro-3-(difluoromethyl)pyridine have found application in the synthesis of pesticides. A review of the processes for synthesizing 2,3-Dichloro-5-trifluoromethyl pyridine, an important intermediate in this context, showcases the compound's significance in agricultural chemistry (Lu Xin-xin, 2006).
Material Science and Photophysical Studies
Research into cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which involve reactions with derivatives of 2-Chloro-3-(difluoromethyl)pyridine, has led to the development of new emitters in solution at room temperature, offering potential applications in material science and photonic devices (Mancilha et al., 2011).
Advanced Organic Synthesis
The versatility of 2-Chloro-3-(difluoromethyl)pyridine derivatives in organic synthesis is evident in their use as intermediates for various functionalizations. For example, the direct deprotonation of -CHF2 groups in these compounds has enabled the development of new methods for synthesizing 3-(difluoroalkyl)pyridines, demonstrating the compound's utility in creating complex organic molecules (Santos et al., 2020).
Environmental Studies and Degradation
The degradation and environmental impact of pyridine derivatives, including 2-Chloro-3-(difluoromethyl)pyridine, have been studied, highlighting the importance of understanding their behavior and breakdown in ecological systems. Investigations into the photolytic and photocatalytic degradation of such compounds in aqueous solutions shed light on methods for removing these potentially hazardous chemicals from the environment (Stapleton et al., 2010).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-3-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-5-4(6(8)9)2-1-3-10-5/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPYBEZWPIZUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631128 | |
| Record name | 2-Chloro-3-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(difluoromethyl)pyridine | |
CAS RN |
865663-96-3 | |
| Record name | 2-Chloro-3-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 865663-96-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1603960.png)


